1-(1,3-Thiazol-5-ylmethyl)cyclopentane-1-carbaldehyde

Isomeric Differentiation Structural Verification Procurement Specification

Thiazole positional isomer screens risk false SAR if the substitution pattern is not controlled. This 5-ylmethyl isomer provides the distinct electronic profile of the thiazole 5-position, ensuring consistent reactivity and target engagement. Supplied at 98% HPLC purity, it is suitable for direct use as a reference standard in HPLC/NMR method development or as a building block in medicinal chemistry. - Electron-rich 5-isomer eliminates regioisomer uncertainty. - 98% HPLC purity reduces the need for re-purification. - Available from stock for rapid shipment worldwide.

Molecular Formula C10H13NOS
Molecular Weight 195.28 g/mol
Cat. No. B13258221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Thiazol-5-ylmethyl)cyclopentane-1-carbaldehyde
Molecular FormulaC10H13NOS
Molecular Weight195.28 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CC2=CN=CS2)C=O
InChIInChI=1S/C10H13NOS/c12-7-10(3-1-2-4-10)5-9-6-11-8-13-9/h6-8H,1-5H2
InChIKeyIDOYILCHFGNVCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Thiazol-5-ylmethyl)cyclopentane-1-carbaldehyde Overview


1-(1,3-Thiazol-5-ylmethyl)cyclopentane-1-carbaldehyde (CAS 1935095-27-4) is a heterocyclic aldehyde with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol . It features a cyclopentane ring connected to a 1,3-thiazole moiety via a methylene bridge at the 5-position of the thiazole, with a reactive carbaldehyde group directly attached to the cyclopentane ring. This specific connectivity distinguishes it from its 2- and 4-thiazolyl positional isomers (CAS 1935316-28-1 and 1864611-55-1, respectively) which share identical molecular weight but differ in substitution pattern .

1
Positional isomer synthesis: 5-thiazolyl connectivity for heterocyclic library expansion
Enables exploration of electron-rich 5-position in thiazole-based scaffolds
2
Isomer-specific analytical workflow: requires HPLC or NMR identity confirmation
Mass spectrometry alone insufficient due to identical MW across 2-/4-/5-isomers

1-(1,3-Thiazol-5-ylmethyl)cyclopentane-1-carbaldehyde Procurement Risks


Positional isomerism critically impacts the reactivity and molecular recognition properties of thiazole-containing aldehydes. The electronic environment of the thiazole nitrogen and sulfur atoms varies significantly between 2-, 4-, and 5-substituted isomers, altering hydrogen-bonding capability, metal coordination, and electrophilic aromatic substitution reactivity . The 5-position of the thiazole ring is particularly electron-rich compared to the 2-position, leading to different reactivity profiles in subsequent synthetic transformations . For procurement, this means that substituting the 5-ylmethyl isomer with its 2- or 4-ylmethyl analogs without robust re-validation would introduce uncontrolled variables into a synthetic pathway or biological assay, risking project failure. The InChIKey of the 2-isomer (YDDLZCRZAAJXKP-UHFFFAOYSA-N) is chemically distinct from that of the 5-isomer, underscoring their non-interchangeability.

Target
5-ylmethyl isomer (CAS 1935095-27-4)
Substitute
2-ylmethyl isomer (CAS 1935316-28-1) or 4-ylmethyl isomer
Positional isomerism alters electronic environment, reactivity, and molecular recognition; direct replacement may introduce uncontrolled variables into synthesis or SAR studies without re-validation.

1-(1,3-Thiazol-5-ylmethyl)cyclopentane-1-carbaldehyde Comparative Evidence


5-Thiazolyl vs. 2-Thiazolyl Substitution Pattern

The target compound is unambiguously differentiated from its 2-thiazolyl isomer (CAS 1935316-28-1) by the substitution position on the thiazole ring. The 5-isomer attaches the cyclopentane moiety at the 5-position of the thiazole, while the 2-isomer attaches at the 2-position. This structural difference is confirmed by distinct InChI strings: the 5-isomer has InChI=1S/C10H13NOS/c12-8-10(3-1-2-4-10)7-9-5-11-6-13-9/h5-6,8H,1-4,7H2, whereas the 2-isomer has InChI=1S/C10H13NOS/c12-8-10(3-1-2-4-10)7-9-11-5-6-13-9/h5-6,8H,1-4,7H2. The numerical position of the nitrogen atom in the InChI layer differs (position 5 vs. position 2), providing a definitive analytical fingerprint .

5- vs. 2-Thiazolyl
Head-to-head
Distinct InChI strings; nitrogen at position 5 vs. position 2
Confirms isomer-specific procurement for accurate SAR studies
InChI comparison provides definitive structural fingerprint
Isomeric Differentiation Structural Verification Procurement Specification

Electronic Differentiation: 5- vs. 4-Thiazolyl

The 5-position of the 1,3-thiazole ring is known to be more electron-rich than the 4-position due to the mesomeric effect of the sulfur atom . This class-level inference suggests that the target 5-ylmethyl isomer will exhibit higher reactivity toward electrophilic reagents compared to the 4-ylmethyl isomer. While direct experimental pKa or reactivity data for these specific aldehydes are not available in public literature, the well-established electronic properties of the thiazole ring system provide a predictive differentiation framework for synthetic planning .

Electronic Differentiation
Class-level
Higher electron density at C-5 vs. C-4 (Hammett σm ~0.35 vs. 0.45)
May support regioselective transformation design
Class-level inference; direct experimental data for this aldehyde not publicly available
Electronic Effects Reactivity Heterocyclic Chemistry

Mass Equivalence and Purity Specification

All three positional isomers (5-ylmethyl, 4-ylmethyl, 2-ylmethyl) share the identical molecular formula C10H13NOS and molecular weight 195.28 g/mol . Consequently, mass spectrometry alone cannot distinguish between them. This necessitates the use of orthogonal analytical techniques such as 1H NMR or HPLC retention time comparison against authentic standards for identity confirmation upon receipt, directly impacting procurement quality assurance protocols.

Mass Equivalence
Head-to-head
Identical molecular formula C10H13NOS and MW 195.28 across 2-/4-/5-isomers
NMR or HPLC required for identity confirmation
Mass spectrometry alone cannot distinguish positional isomers
Quality Control Purity Analysis Procurement Specification

1-(1,3-Thiazol-5-ylmethyl)cyclopentane-1-carbaldehyde Application Scenarios


Stereoelectronic Heterocyclic Library Synthesis

For medicinal chemistry programs exploring thiazole-based inhibitors, the 5-ylmethyl isomer provides a distinct electronic profile compared to the 2- and 4-isomers. Procurement of this specific regioisomer is essential when the synthetic target requires the electron-rich 5-position of the thiazole for subsequent functionalization, as demonstrated by related cyclopentanecarbaldehyde-thiazole scaffolds in anticonvulsant research .

Isomeric Selectivity Screening Control

When screening a series of thiazole positional isomers against a biological target, this compound serves as the specific 5-attachment control. Its procurement ensures that any observed differential biological activity can be accurately attributed to the substitution position rather than batch variability, a critical consideration given the identical molecular weight of the isomers .

Analytical Method & Reference Standard Development

Due to the isomeric nature of this compound series, this substance is required for developing HPLC or NMR methods capable of resolving the 5-isomer from the 2- and 4-isomers. Procuring a high-purity, structurally authenticated batch is necessary for preparing reference standards that validate analytical methods used in release testing .

Application
Selection Property
Validation Focus
Heterocyclic Library Synthesis
5-Thiazolyl electronic profile
Regioselective functionalization at electron-rich 5-position
Isomeric Selectivity Screening
Isomer-specific attachment control
Attribution of differential activity to substitution position
Analytical Method Development
Resolved 5-isomer identity
HPLC/NMR reference standard for isomer resolution
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